molecular formula C21H28N4O4 B4388899 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

Cat. No. B4388899
M. Wt: 400.5 g/mol
InChI Key: CFEXYPFSZPVBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, commonly known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

CPP acts as a competitive antagonist of the 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor, binding to the receptor and preventing the binding of glutamate, the receptor's natural agonist. This results in the inhibition of excitatory neurotransmission, which has been implicated in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
CPP has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo studies. These include the inhibition of long-term potentiation, the induction of apoptosis in certain cell types, and the modulation of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP is its high selectivity for the 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor, which allows for precise manipulation of 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor function in experimental settings. However, its potency can also be a limitation, as high concentrations may have non-specific effects on other receptors and signaling pathways.

Future Directions

There are several potential future directions for research involving CPP. One area of interest is the development of more selective and potent 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor antagonists for use in experimental and clinical settings. Another area of interest is the investigation of the role of the 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor in the pathogenesis of various neurological disorders, and the potential therapeutic applications of 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor antagonists in these conditions. Additionally, further studies are needed to elucidate the mechanisms of action of CPP and other 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor antagonists, and to explore their potential applications in other areas of research such as drug addiction and pain management.

Scientific Research Applications

CPP has been widely used in scientific research to study the role of the 1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone receptor in various physiological and pathological processes. It has been shown to be particularly useful in the study of pain, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-cyclohexyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c26-20-14-16(15-24(20)18-4-2-1-3-5-18)21(27)23-12-10-22(11-13-23)17-6-8-19(9-7-17)25(28)29/h6-9,16,18H,1-5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEXYPFSZPVBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Reactant of Route 3
Reactant of Route 3
1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Reactant of Route 4
1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Reactant of Route 5
Reactant of Route 5
1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
Reactant of Route 6
1-cyclohexyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.